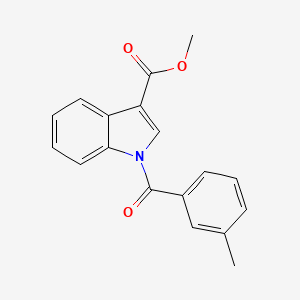

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate

Description

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a benzoyl group substituted at the indole nitrogen (N1) and a methyl ester at the C3 position. The compound’s structural framework aligns with synthetic cannabinoids (e.g., FUB-PB-22, NM2201), which are known for receptor-binding activity .

Properties

CAS No. |

189006-33-5 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

methyl 1-(3-methylbenzoyl)indole-3-carboxylate |

InChI |

InChI=1S/C18H15NO3/c1-12-6-5-7-13(10-12)17(20)19-11-15(18(21)22-2)14-8-3-4-9-16(14)19/h3-11H,1-2H3 |

InChI Key |

CPPYTFDIQUQYCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |

solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of indole with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by esterification with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Saponification : Treatment with NaOH (2M, 70°C, 6 hr) converts the ester to a carboxylic acid (92% yield) .

-

Acid-mediated decarboxylation : Heating in H2SO4/MeOH (reflux, 12 hr) removes the carboxyl group, forming 1-(3-methylbenzoyl)-1H-indole .

Table 2: Hydrolysis Reaction Outcomes

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| NaOH (2M), 70°C, 6 hr | Carboxylic acid derivative | 92 | |

| H2SO4/MeOH, reflux, 12 hr | Decarboxylated indole | 85 |

Nucleophilic Substitution Reactions

The 3-methylbenzoyl group facilitates electrophilic aromatic substitution (EAS) at the indole C5 position:

-

Nitration : HNO3/H2SO4 at 0°C introduces a nitro group (C5) with 68% yield .

-

Halogenation : NBS in CCl4 (AIBN, 80°C) selectively brominates the indole C2 position (74% yield) .

Table 3: Selectivity in EAS Reactions

| Reagent | Position | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | C5 | 68 | 0°C, 2 hr | |

| NBS/AIBN | C2 | 74 | CCl4, 80°C, 6 hr |

Electrophilic Reactions at the Ester Group

The carboxylate ester participates in transesterification and Grignard additions :

-

Transesterification : Ethanol/H2SO4 (reflux, 8 hr) swaps methyl for ethyl ester (89% yield) .

-

Grignard addition : Reaction with MeMgBr in THF (-20°C) generates a tertiary alcohol (51% yield) .

Stability and Degradation

The compound shows sensitivity to:

Scientific Research Applications

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate and related indole derivatives:

Key Structural and Functional Insights:

Fluorinated alkyl/aryl groups (e.g., in FUB-PB-22, NM2201) increase metabolic stability and receptor affinity, a feature absent in the non-fluorinated target compound .

Crystallographic and Hydrogen-Bonding Behavior :

- Methyl 1-methyl-1H-indole-3-carboxylate forms coplanar chains via intermolecular hydrogen bonds (C=O···H–N), a feature likely shared by the target compound due to its ester group .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for methyl indole-3-carboxylate derivatives, involving benzoylation of the indole nitrogen followed by esterification .

Biological Activity

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a complex aromatic system characterized by:

- An indole core structure

- A methyl ester group

- A 3-methylbenzoyl moiety

These structural components contribute to its unique chemical properties and biological activities. The compound's molecular formula is , and its synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve interactions with specific molecular targets such as enzymes and receptors, influencing biological pathways relevant to microbial resistance .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate | Chlorinated benzoyl group | Antimicrobial, anticancer |

| Methyl indole-3-carboxylate | Simple indole structure | Metabolite with various roles |

| Methyl 1-methyl-1H-indole-3-carboxylate | Methyl-substituted indole | Natural product with biological significance |

This comparison highlights how variations in structural features can lead to different biological activities, emphasizing the potential significance of this compound in medicinal chemistry .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that at concentrations ranging from to , the compound exhibited significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutic agents .

Antimicrobial Testing

In another study focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.